2-Toluidine-d7

描述

Overview of Deuterium (B1214612) Substitution for Mechanistic Elucidation and Quantitative Analysis

Deuterium substitution, the replacement of hydrogen with deuterium, is a particularly powerful application of stable isotope labeling. symeres.com This is due to the significant mass difference between hydrogen and deuterium, which can lead to a phenomenon known as the kinetic isotope effect (KIE). libretexts.org

Mechanistic Elucidation: The KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond in the rate-determining step will proceed more slowly for the deuterated compound. libretexts.org By measuring the KIE, chemists can gain valuable insights into reaction mechanisms, including the identification of rate-limiting steps and the nature of transition states. libretexts.orgroyalsocietypublishing.org

Quantitative Analysis: In quantitative analysis, particularly in conjunction with mass spectrometry, deuterated compounds like 2-Toluidine-d7 serve as ideal internal standards. scioninstruments.comclearsynth.com An internal standard is a compound of known concentration that is added to a sample to help quantify the amount of an analyte. scioninstruments.com Because a deuterated standard is nearly identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. scioninstruments.comscioninstruments.com This co-elution and similar behavior compensate for variations in sample processing and instrumental analysis, leading to more accurate and precise quantification. clearsynth.comscioninstruments.comtexilajournal.com This is especially crucial in complex biological matrices where matrix effects can suppress or enhance the analyte signal. clearsynth.comscioninstruments.com

Role of Labeled Toluidines as Probes in Complex Systems

Labeled toluidines, including this compound, are valuable tools for studying a variety of complex systems. As a deuterated derivative of toluidine, this compound is used in mutagenesis research to understand the molecular basis of mutations. scbt.com The deuterium labeling enhances its stability and alters reaction kinetics, which allows for the precise tracking of its interactions with genetic material. scbt.com

Furthermore, toluidine and its derivatives are used in the development of fluorescent probes and sensors. scbt.comrsc.org For example, Toluidine Blue O is a dye that binds to nucleic acids and is used in various staining applications to visualize cellular structures. scbt.com The development of sensors based on toluidine complexes allows for the detection of specific biomolecules, such as alpha-fetoprotein, a biomarker for liver cancer. frontiersin.orgnih.gov The insights gained from studies using labeled toluidines can be applied to the design of more effective diagnostic and research tools.

Properties and Synthesis of this compound

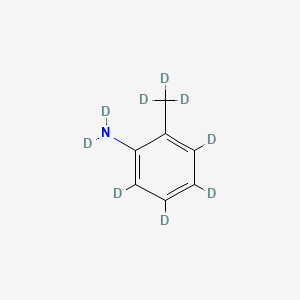

This compound is a deuterated form of 2-toluidine, where seven hydrogen atoms have been replaced by deuterium. nih.govlgcstandards.com It is also known by its IUPAC name, 2,3,4,5-tetradeuterio-6-(trideuteriomethyl)aniline. nih.govlgcstandards.com

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 68408-22-0 |

| Molecular Formula | C₇H₂D₇N |

| Molecular Weight | 114.20 g/mol |

| Appearance | Clear Light Beige Oil |

| Storage Temperature | 2-8°C |

| Sources: nih.govpharmaffiliates.comnih.govscbt.com |

The synthesis of deuterated aromatic amines can be achieved through various methods. One common approach is the hydrogen-deuterium exchange reaction, which can be catalyzed by metals such as palladium or platinum on carbon. jst.go.jpnih.gov These methods often utilize heavy water (D₂O) as the deuterium source. jst.go.jpnih.gov Other synthetic strategies involve the reduction of nitriles, imines, or amides using deuterated reagents. nih.govresearchgate.net The choice of method depends on the desired level and position of deuteration, as well as the functional groups present in the molecule. nih.gov

Applications of this compound in Research

The primary application of this compound is as an internal standard for the quantitative analysis of 2-toluidine in various samples. lgcstandards.compharmaffiliates.com 2-toluidine is a known carcinogenic and toxic aromatic amine that can be found in products such as hair dyes and henna. pharmaffiliates.com The use of this compound as an internal standard in mass spectrometry-based methods allows for the accurate and reliable quantification of 2-toluidine, which is essential for monitoring human exposure and ensuring product safety.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use |

| Analytical Chemistry | Internal standard for quantitative analysis of 2-toluidine by mass spectrometry. clearsynth.com |

| Toxicology & Mutagenesis Research | Labeled compound for studying the mutagenic effects and molecular interactions of aromatic amines. scbt.com |

| Environmental Monitoring | Tracer for studying the environmental fate of toluidines. symeres.com |

| Source: symeres.comclearsynth.comscbt.com |

This compound, a stable isotope-labeled aromatic amine, is a powerful tool in modern chemical and biological research. Its utility as an internal standard in quantitative analysis and as a probe in mechanistic and toxicological studies highlights the broader significance of deuterium substitution in advancing scientific understanding. The continued development of synthetic methods for deuterated compounds will undoubtedly expand their applications and contribute to further discoveries in a wide range of scientific disciplines.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVCVTLRINQCPJ-LLZDZVHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Labeling Strategies for 2 Toluidine D7

Approaches to Deuterium (B1214612) Incorporation in Aromatic Amines

The synthesis of 2-Toluidine-d7, a deuterated isotopologue of 2-toluidine, involves the strategic replacement of hydrogen atoms with deuterium. This process, known as isotopic labeling, is crucial for various scientific applications, including its use as an internal standard in mass spectrometry-based quantitative analysis. rsc.orgrsc.org The incorporation of deuterium can be achieved through several synthetic approaches, primarily focusing on catalytic deuteration or multi-step pathways to ensure high isotopic purity and site-specific labeling.

Catalytic Deuteration Techniques for o-Toluidine (B26562) Derivatives

Catalytic deuteration represents a direct and efficient method for introducing deuterium into aromatic systems. This technique often employs a catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium gas (D₂) or deuterium oxide (D₂O). jst.go.jp

One common approach involves the reaction of 2-toluidine with D₂ gas over a catalyst like Pd/C or Raney Nickel at elevated temperatures, typically between 80–100°C. Another effective method is acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.gov This can be facilitated by strong deuterated acids, such as deuterated trifluoroacetic acid (TFA-d), which can serve as both the catalyst and the deuterium source. nih.govresearchgate.net These reactions typically proceed via an electrophilic aromatic substitution mechanism, where deuterium is incorporated at the most electron-rich positions of the aromatic ring. nih.gov For o-toluidine, the amino and methyl groups direct deuteration to the aromatic ring.

Recent advancements have introduced more sophisticated catalysts to achieve high levels of deuteration under milder conditions. For instance, nanostructured iron catalysts have been shown to selectively deuterate anilines and other (hetero)arenes using D₂O. nih.gov Similarly, phosphorus-doped Fe single-atom catalysts have demonstrated remarkable performance in the deuteration of various aniline (B41778) derivatives. cardiff.ac.uk These newer catalytic systems offer improved efficiency and scalability for producing deuterated compounds. nih.govcardiff.ac.uk

Multi-Step Synthetic Pathways for Site-Specific Deuteration

For applications requiring highly specific deuterium placement, multi-step synthetic pathways are often employed. A common strategy for synthesizing a related compound, 3-chloro-p-toluidine-d6, involved the nitration of toluene-d8, followed by chlorination and subsequent reduction to the amine. acs.orgacs.org A similar pathway can be envisioned for this compound, starting with fully deuterated toluene (B28343) (toluene-d8). The synthesis would proceed through the following conceptual steps:

Nitration: Toluene-d8 is nitrated to produce 2-nitro-toluene-d7.

Reduction: The nitro group of 2-nitro-toluene-d7 is then reduced to an amino group, yielding this compound.

This method allows for precise control over the location of the deuterium atoms, resulting in a product with deuterium on both the aromatic ring and the methyl group.

Evaluation of Isotopic Purity and Deuterium Distribution

Ensuring the quality of this compound requires rigorous analytical evaluation to confirm its isotopic purity and the distribution of deuterium atoms within the molecule. A combination of spectroscopic and chromatographic techniques is essential for this purpose. rsc.orgrsc.org

Spectroscopic Verification of Deuteration Extent

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for verifying the extent and position of deuteration.

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to determine the degree of deuteration by observing the disappearance or reduction of proton signals at specific chemical shifts. For this compound, the absence of signals corresponding to the aromatic and methyl protons confirms successful deuteration. ²H NMR can also be employed to directly observe the deuterium signals, providing a quantitative measure of isotopic abundance. nih.gov The combination of ¹H and ²H NMR offers a robust method for determining isotopic purity. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the molecular weight of the deuterated compound and its isotopic distribution. rsc.org The mass spectrum of this compound will show a molecular ion peak corresponding to its increased mass due to the seven deuterium atoms. By analyzing the isotopic cluster, the percentage of the desired d7 species can be calculated, along with the presence of any partially deuterated (d1-d6) or non-deuterated (d0) impurities. rsc.orgresearchgate.net

| Analytical Technique | Information Provided |

| ¹H NMR | Disappearance/reduction of proton signals confirms deuteration sites. |

| ²H NMR | Direct detection and quantification of deuterium atoms. |

| Mass Spectrometry | Confirms molecular weight and determines isotopic enrichment. rsc.orgresearchgate.net |

Chromatographic Assessment of Chemical Purity for Labeled Species

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating volatile compounds like 2-toluidine from any non-volatile impurities and for confirming the identity and purity of the deuterated analyte. acs.orgacs.orgresearchgate.net The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass information for each component, allowing for the differentiation of the deuterated standard from its non-deuterated counterpart and other potential byproducts. acs.orgacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile derivatives or in complex matrices, LC-MS/MS is often the method of choice. nih.gov It offers high sensitivity and selectivity. Recent developments in LC-MS/MS methods have enabled the sensitive analysis of aromatic amines without the need for time-consuming derivatization steps. nih.gov

| Chromatographic Method | Application |

| GC-MS | Separation and identification of volatile impurities; confirms chemical purity. researchgate.net |

| LC-MS/MS | High-sensitivity analysis in complex mixtures; suitable for less volatile derivatives. nih.gov |

Scale-Up Considerations for Research Quantities of this compound

The synthesis of research quantities of this compound requires careful consideration of scalability. While many deuteration methods are effective on a small scale, scaling up presents challenges in maintaining reaction efficiency, isotopic enrichment, and safety. nih.gov

The development of robust and scalable technologies is crucial. nih.gov For catalytic methods, this includes the potential for catalyst recycling to improve cost-effectiveness. nih.govcardiff.ac.uk For instance, some iron-based catalysts have been shown to be reusable for multiple batches on a kilogram scale. nih.gov The choice of deuterium source is also a key factor; D₂O is often preferred for large-scale synthesis due to its lower cost and easier handling compared to D₂ gas. nih.govchinesechemsoc.org

Process optimization is essential to ensure consistent high isotopic purity (often >98 atom % D) and chemical purity. google.com This involves controlling reaction parameters such as temperature, pressure, and reaction time. google.com The purification of the final product, for example, through distillation or chromatography, must also be scalable to handle larger volumes while maintaining high purity standards.

Advanced Analytical Chemistry Applications of 2 Toluidine D7

Role as an Internal Standard in Quantitative Mass Spectrometry

Internal standards are essential in analytical chemistry for correcting variations in sample preparation and analysis. 2-Toluidine-d7, being a stable isotope-labeled analog of o-toluidine (B26562), is an ideal internal standard because it co-elutes with the analyte of interest and exhibits similar ionization and fragmentation behavior in the mass spectrometer. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for detecting and quantifying trace levels of compounds in complex mixtures. researchgate.net In the analysis of aromatic amines in various matrices, such as human urine and environmental samples, this compound is employed as an internal standard to ensure accuracy. nih.gov For instance, a study on the determination of 39 primary aromatic amines in human urine utilized LC-MS/MS with this compound and other isotopically labeled standards to achieve excellent linearity and low detection limits, ranging from 0.025 to 0.20 ng/mL. nih.gov The use of multi-deuterated internal standards like 2-Toluidine-d9 in LC-MS/MS analysis of anilines in groundwater has also been reported, demonstrating the versatility of deuterated toluidine isotopes in environmental trace analysis. d-nb.info

The following table summarizes the LC-MS/MS parameters for the analysis of aromatic amines using deuterated internal standards.

| Parameter | Value |

| Column | Ultra biphenyl (B1667301) (100 mm x 2.1 mm, 5 μm) |

| Mobile Phase | Gradient of water and methanol |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | This compound (or other deuterated analogs) |

| Linear Dynamic Range | 0.1-50 ng/mL |

| Limit of Detection (LOD) | 0.025-0.20 ng/mL |

| Limit of Quantification (LOQ) | 0.1-1.0 ng/mL |

Data sourced from a study on the analysis of primary aromatic amines in human urine. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with Deuterated Standards

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of volatile and semi-volatile compounds like aromatic amines. epa.gov The use of deuterated internal standards, such as this compound or its d9 variant, is crucial for accurate quantification, especially after derivatization steps which are often required for these analytes. oup.comiarc.fr In a study determining carcinogenic aromatic amines in the urine of smokers and non-smokers, a GC-MS method with negative ion chemical ionization (NICI) used o-toluidine-d9 as an internal standard. oup.com This approach yielded detection limits as low as 4 ng/L for o-toluidine. oup.com Similarly, collaborative studies on aromatic amines in mainstream cigarette smoke have consistently utilized deuterated toluidine (o-toluidine-d9) for quantification by GC-MS. coresta.orgcoresta.org

A typical GC-MS method for aromatic amine analysis is summarized below:

| Parameter | Description |

| Sample Preparation | Extraction, derivatization (e.g., with pentafluoropropionic anhydride (B1165640) or heptafluorobutyric anhydride) oup.comcoresta.org |

| Chromatography | Gas Chromatography |

| Ionization | Negative Ion Chemical Ionization (NICI) or Electron Ionization (EI) oup.comacdlabs.com |

| Mass Spectrometry | Mass Spectrometry (often in Selected Ion Monitoring mode) |

| Internal Standard | o-Toluidine-d9 or this compound |

Optimization of Ionization and Fragmentation Parameters for this compound

Optimizing ionization and fragmentation parameters in mass spectrometry is critical for achieving maximum sensitivity and specificity. nih.govuab.edu For this compound and its non-labeled counterpart, this involves selecting the appropriate ionization technique (e.g., ESI or APCI) and tuning the collision energy in tandem mass spectrometry (MS/MS) to generate characteristic fragment ions. bitesizebio.com In MS/MS, the precursor ion (the ionized molecule) is selected and then fragmented to produce product ions. libretexts.org For o-toluidine derivatized with N-methyl-bis(trifluoroacetamide) (MBTFA), specific mass transitions can be monitored. For instance, in one study, the transitions for o-TOL-d9 were m/z 210 → 141 and 210 → 113. researchgate.net The selection of these transitions in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and enhances the signal-to-noise ratio. uab.edu The declustering potential and collision energy are key parameters that are optimized to maximize the intensity of these transitions. uab.edu

Application in Stable Isotope Dilution Assays (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate quantification technique that relies on the addition of a known amount of a stable isotope-labeled standard to a sample. hpst.cz this compound is an excellent internal standard for SIDA due to its chemical and physical similarity to the analyte, o-toluidine.

Enhancing Accuracy and Precision in Complex Matrices

Complex matrices, such as tobacco smoke, urine, and environmental samples, often contain interfering substances that can affect the analytical signal. nih.govbataviabiosciences.com SIDA, using standards like this compound, effectively compensates for these matrix effects. hpst.cz Because the labeled standard and the analyte behave almost identically during sample preparation and analysis, any loss of analyte during extraction or suppression of the signal during ionization will be mirrored by the standard. hpst.cz This results in a consistent analyte-to-internal standard ratio, leading to highly accurate and precise measurements. nih.gov For example, a study on six aromatic amines in mainstream tobacco smoke demonstrated excellent recoveries (90–112%) and low coefficients of variation (2.1–6.6%) when using isotopically labeled internal standards, including o-toluidine-d9. researchgate.netnih.gov

Mitigation of Matrix Effects and Sample Preparation Variability

Matrix effects, which can either enhance or suppress the ionization of an analyte, are a significant challenge in mass spectrometry. bataviabiosciences.com SIDA is a robust method to mitigate these effects. hpst.cz By adding the isotopically labeled standard at the beginning of the sample preparation process, any variability introduced during extraction, cleanup, and derivatization steps is accounted for. nih.gov The ratio of the native analyte to the labeled standard remains constant, regardless of these variations. This approach has been successfully applied in the analysis of tobacco-specific nitrosamines, where deuterated internal standards are used to correct for matrix-induced signal suppression or enhancement. nih.gov

The table below illustrates the effectiveness of SIDA in mitigating matrix effects, showing typical recovery data from a spiked sample.

| Analyte | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

| o-Toluidine | 5.0 | 4.8 | 96 |

| o-Toluidine | 10.0 | 10.3 | 103 |

| o-Toluidine | 20.0 | 19.5 | 97.5 |

Hypothetical data representing typical performance in a SIDA experiment.

Methodological Development for Environmental and Biological Matrix Analysis

The quantification of 2-Toluidine at trace levels in complex environmental and biological samples presents significant analytical challenges. The use of its deuterated isotopologue, this compound, is central to the development of robust and reliable analytical methods, particularly those employing isotope dilution mass spectrometry. This approach enhances accuracy and precision by correcting for analyte losses during sample workup and for matrix-induced signal suppression or enhancement.

Sample Pretreatment and Extraction Techniques for Labeled Analytes

The primary goal of sample pretreatment and extraction is to isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis. oup.com The choice of technique depends heavily on the matrix (e.g., urine, smoke, water) and the physicochemical properties of the analyte. When using this compound as an internal standard, it is added to the sample at the earliest stage to mimic the behavior of the native analyte throughout the entire preparation process. coresta.org

Biological Matrix Analysis (Urine): Human exposure to aromatic amines can be assessed by measuring their concentration in urine. oup.com Since many amines are excreted as water-soluble glucuronide or sulfate (B86663) conjugates, a hydrolysis step is often necessary to release the parent amine. nih.govnih.gov

One established method involves enzymatic deconjugation using β-glucuronidase/arylsulfatase. nih.govresearchgate.net In this procedure, urine samples, spiked with this compound, are incubated with the enzyme solution. Following hydrolysis, the reaction is stopped, and the sample is prepared for analysis by liquid chromatography-mass spectrometry (LC-MS). nih.gov

Alternatively, acid or alkaline hydrolysis can be employed. oup.comresearchgate.net After hydrolysis, the free amines are extracted from the aqueous matrix into an organic solvent using liquid-liquid extraction (LLE). Solvents such as n-hexane or methyl-tert-butyl ether (MTBE) are commonly used. oup.comnih.gov For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted amines are often derivatized with reagents like pentafluoropropionic anhydride or heptafluorobutyric anhydride (HFBA) to improve their volatility and chromatographic performance. oup.comcoresta.org

Environmental Matrix Analysis (Tobacco Smoke): The analysis of aromatic amines in environmental samples, such as mainstream tobacco smoke, requires efficient trapping and extraction methods. coresta.orgcoresta.org A common procedure involves collecting the smoke particulate matter on a Cambridge Filter Pad. The deuterated internal standards, including this compound, are added to the filter before extraction with a solvent like dichloromethane (B109758) (DCM). coresta.orgcoresta.org The resulting extract is complex and requires further cleanup. This is often achieved using solid-phase extraction (SPE), where the extract is passed through a cartridge containing a sorbent like Florisil, which retains interfering compounds while allowing the analytes of interest to pass through. coresta.orgcoresta.org The purified extract is then derivatized (e.g., with HFBA) and analyzed by GC-MS, typically in negative chemical ionization (NCI) mode for enhanced sensitivity. coresta.org

The following table summarizes common pretreatment and extraction techniques for analyzing 2-Toluidine using this compound as an internal standard.

| Matrix | Pretreatment/Extraction Technique | Key Steps | Subsequent Analysis | Reference |

| Biological (Urine) | Enzymatic Deconjugation & LC-MS | 1. Spike with this compound.2. Incubate with β-glucuronidase/arylsulfatase.3. Stop reaction.4. Direct analysis or minimal cleanup. | LC-MS | nih.govresearchgate.net |

| Biological (Urine) | Acid Hydrolysis & LLE | 1. Spike with this compound.2. Hydrolyze with acid.3. Neutralize and extract with n-hexane.4. Derivatize with PFP anhydride. | GC-MS (NCI) | oup.com |

| Environmental (Smoke) | Solvent Extraction & SPE | 1. Collect smoke on filter pad.2. Spike with this compound.3. Extract with Dichloromethane (DCM).4. Derivatize with HFBA.5. Purify with Florisil SPE cartridge. | GC-MS (NCI) | coresta.orgcoresta.org |

Validation of Analytical Procedures Utilizing this compound as Reference

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. epa.gov Using a stable isotope-labeled internal standard like this compound is a cornerstone of developing highly accurate and reliable quantitative methods, especially for trace analysis in complex matrices. researchgate.net The internal standard compensates for variations in extraction efficiency, sample volume, and matrix effects during ionization, thereby improving the quality of the results. researchgate.net

Role in Ensuring Accuracy and Precision: The fundamental principle of isotope dilution mass spectrometry is that the labeled standard (this compound) and the native analyte (2-Toluidine) are chemically identical and thus behave the same way during sample preparation and analysis. Any analyte loss during extraction or derivatization will be matched by a proportional loss of the internal standard. Quantification is based on the ratio of the mass spectrometer's response for the native analyte to that of the labeled standard. nih.gov This approach leads to significant improvements in accuracy and precision. Studies analyzing aromatic amines using deuterated internal standards have reported excellent accuracy, often between 97-100%, and interday precision (expressed as relative standard deviation) in the range of 3-10%. researchgate.net Recoveries are consistently within the acceptable range of 80-120%. coresta.org

Key Validation Parameters: The use of this compound is critical for meeting the stringent requirements of analytical method validation.

Selectivity/Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components. unodc.org The use of tandem mass spectrometry (MS/MS) ensures high selectivity, as the instrument can distinguish between the analyte and the deuterated standard based on their different molecular weights, and separate them from co-eluting matrix interferences. researchgate.netnih.gov

Linearity and Range: Linearity is the ability to produce results that are directly proportional to the analyte concentration over a specific range. Calibration curves are constructed by plotting the response ratio (analyte/internal standard) against the analyte concentration. This method yields excellent linearity, with correlation coefficients (r²) typically greater than 0.99. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. unodc.org Methods employing this compound and MS detection achieve very low LODs, often in the picogram (pg) or low nanogram per milliliter (ng/mL) range. oup.comnih.gov

The table below outlines key validation parameters and demonstrates the role of this compound.

| Validation Parameter | Role/Contribution of this compound | Typical Performance Metrics | Reference |

| Accuracy | Corrects for analyte loss during sample processing and for matrix effects, ensuring the measured value is close to the true value. | 97-100% | researchgate.net |

| Precision (Repeatability) | Minimizes variability from sample preparation and instrumental analysis by using response ratios for quantification. | Relative Standard Deviation (RSD) < 15% | coresta.org |

| Linearity | Enables the creation of a stable and linear response ratio across a wide concentration range. | Correlation Coefficient (r²) > 0.99 | nih.gov |

| Selectivity | As a mass-shifted analog, it is easily distinguished from the native analyte by the mass spectrometer, confirming identity. | No interference at the analyte's mass transition. | researchgate.netunodc.org |

| Limit of Quantification (LOQ) | Improves signal-to-noise by providing a stable baseline reference, allowing for reliable measurement at low concentrations. | 0.1-1.0 ng/mL (in urine) | nih.gov |

Mechanistic and Kinetic Investigations Utilizing 2 Toluidine D7

Elucidation of Reaction Mechanisms via Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the ratio of the rate constant of a reaction with a lighter isotope (kL) to the rate constant with a heavier isotope (kH). dalalinstitute.com For deuterium labeling, this is expressed as kH/kD. This difference in rates arises primarily from the difference in zero-point vibrational energies of bonds to the isotopes; a C-D bond has a lower zero-point energy than a C-H bond, and thus requires more energy to be broken. github.io The magnitude of the KIE can be used to deduce whether a specific bond to the isotopically labeled atom is broken or formed during the rate-determining step of a reaction. princeton.eduyoutube.com

In the context of 2-Toluidine-d7, which has deuterium atoms on both the aromatic ring and the methyl group, KIEs can provide information on reactions involving C-H(D) or N-H(D) bond activation. These effects are broadly categorized as primary or secondary.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comgithub.io In proton transfer reactions involving this compound, cleavage of a C-D or N-D bond in the slowest step would result in a "normal" primary KIE, where kH/kD > 1. The theoretical maximum for a primary KIE involving the cleavage of a C-H/D bond is approximately 7 at room temperature, though observed values are often lower. github.io

A secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly made or broken in the rate-limiting step, but the substitution still influences the reaction rate. github.ioprinceton.edu These effects are typically much smaller than primary KIEs. They can be normal (kH/kD > 1) or inverse (kH/kD < 1). Inverse KIEs are often associated with a change in hybridization at the labeled carbon from sp2 to sp3, which results in a stiffening of bending vibrations in the transition state. princeton.edunih.gov Conversely, a change from sp3 to sp2 can lead to a small normal secondary KIE, often attributed to hyperconjugation. libretexts.org

| Type of KIE | Typical kH/kD Value | Interpretation |

|---|---|---|

| Primary (Normal) | > 2 | Bond to deuterium is broken/formed in the rate-determining step. github.io |

| Secondary (Normal) | > 1 (but close to 1) | Isotope is not directly involved in bond breaking; may indicate rehybridization (e.g., sp3 to sp2) or hyperconjugation effects in the transition state. princeton.edulibretexts.org |

| Secondary (Inverse) | < 1 | Isotope is not directly involved in bond breaking; often indicates rehybridization from sp2 to sp3, leading to a more sterically constrained transition state. youtube.comnih.gov |

| No Significant KIE | ≈ 1 | Bond to deuterium is not broken or formed in or before the rate-determining step. youtube.com |

The measurement of KIEs using substrates like this compound is a critical method for identifying the rate-determining step (RDS) of a multi-step reaction. youtube.com A significant primary KIE provides strong evidence that C-H/D or N-H/D bond cleavage is part of the slowest step. github.ioprinceton.edu If no KIE is observed (kH/kD ≈ 1), it suggests that the bond to the isotope is not cleaved in the RDS or any preceding step. youtube.com

Furthermore, the magnitude of the primary KIE offers clues about the structure of the transition state. github.io For a proton transfer reaction, a linear and symmetrical transition state, where the proton is exactly halfway between the donor and acceptor, is expected to exhibit the maximum KIE. github.io As the transition state becomes less symmetric (more "reactant-like" or "product-like"), the KIE value decreases. princeton.edu Therefore, by comparing the experimental KIE for a reaction of this compound with theoretical maximums, chemists can infer geometric properties of the transition state. researchgate.net

Primary and Secondary Isotope Effects in Proton Transfer Reactions

Tracing Molecular Rearrangements and Intermediate Formations

Isotopic labeling with this compound is an effective strategy for tracing the fate of atoms and molecular fragments through complex reaction sequences, including molecular rearrangements and the formation of transient intermediates. The deuterium atoms act as markers that can be detected in the final products or intermediates, revealing the pathways of their formation.

Polycyclic aromatic hydrocarbons (PAHs) are a class of compounds formed during the incomplete combustion of organic materials. ca.gov The mechanisms of their formation can be intricate, involving radical species and a series of rearrangements. Deuterated analogues of aromatic precursors, such as a deuterated tolyl radical derived from toluidine, can be used to unravel these pathways.

For instance, studies on the formation of methyl-substituted PAHs have utilized deuterated tolyl radicals reacting with small unsaturated hydrocarbons like vinylacetylene. osti.gov The reaction of a tolyl radical (which can be formed from toluidine) with vinylacetylene can proceed through the addition of the radical to a carbon atom of vinylacetylene. osti.gov This initial adduct then undergoes a sequence of isomerization steps involving hydrogen (or deuterium) transfer and ring closures to ultimately form a stable PAH like 2-methylnaphthalene. osti.gov By analyzing the position of deuterium in the final product, the specific sequence of bond formations and rearrangements can be determined, distinguishing between different possible mechanistic pathways. osti.gov

The oxidation of aromatic amines like 2-toluidine can lead to a variety of products through different coupling reactions. Using this compound allows researchers to trace the reactive sites during these transformations. Theoretical studies on toluidine isomers show that upon one-electron oxidation, a radical cation is formed. beilstein-archives.org This intermediate can then be deprotonated at two distinct sites: the amino group (-NH2) or the methyl group (-CH3). beilstein-archives.org

Deprotonation at the amino group leads to the formation of an N-centered radical (CH3-C6H4-NH•).

Deprotonation at the methyl group results in a C-centered radical (•CH2-C6H4-NH2).

The presence or absence of these specific deprotonated species in the reaction mixture will dictate the final products, leading to either C-N coupling (e.g., forming azo compounds) or C-C coupling (e.g., forming substituted biphenyls). beilstein-archives.org By using this compound and analyzing the deuterium distribution in the products via mass spectrometry or NMR, the preferred deprotonation site and the subsequent reaction pathway under specific oxidative conditions can be identified. This demonstrates how isotopic labeling can distinguish between competing reaction mechanisms originating from a common intermediate.

Pathways in Polycyclic Aromatic Hydrocarbon Formation

Computational Chemistry Approaches to Complement Isotope Effect Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful theoretical framework to complement experimental KIE studies. mdpi.com These computational approaches allow for the detailed investigation of reaction mechanisms at a molecular level.

By modeling the reaction of this compound, chemists can calculate the potential energy surface for a proposed mechanism. This includes locating the structures and energies of reactants, transition states, and products. researchgate.net A key aspect of this analysis is the calculation of vibrational frequencies for both the deuterated and non-deuterated species. github.io From these frequencies, the zero-point energies (ZPEs) can be determined, and a theoretical KIE can be calculated using principles of transition state theory. github.iomdpi.com

This theoretical KIE can then be compared directly with the experimentally measured value. A good agreement between the calculated and experimental KIE provides strong support for the proposed reaction mechanism and transition state structure. researchgate.net Discrepancies may suggest that the proposed mechanism is incorrect or that other phenomena, such as quantum mechanical tunneling, are at play. mdpi.com Thus, the synergy between experimental KIE measurements with this compound and computational modeling offers a robust and detailed approach to understanding complex chemical reactions. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Pathways

The isotopic labeling in this compound, where hydrogen atoms are replaced by deuterium, introduces a change in mass that significantly affects the vibrational frequencies of the molecule. baranlab.org This change in vibrational energy, particularly the zero-point energy (ZPE), is a key factor in the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. baranlab.orgunam.mx DFT calculations are instrumental in predicting these vibrational frequencies and, consequently, the theoretical KIE.

In the context of reactions involving this compound or its derivatives like the p-tolyl-d7 radical, DFT is used to:

Optimize Geometries: Determine the lowest energy structures of reactants, intermediates, transition states, and products. For instance, in a study on the reaction of the para-tolyl radical with vinylacetylene, the geometries of all species were optimized using the M06-2x density functional. osti.gov

Calculate Vibrational Frequencies: These calculations are essential to confirm that an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency) and to calculate the ZPE. osti.gov

Determine Reaction Energetics: By calculating the energies of all species along the reaction coordinate, a potential energy surface (PES) can be constructed. This helps in identifying the most favorable reaction pathway. osti.gov For example, DFT calculations have been used to show that some reaction pathways are highly exoergic. osti.gov

A variety of DFT functionals and basis sets are employed depending on the specific system and desired accuracy. nih.govup.pt For example, the B3LYP functional with a 6-311G(d,p) basis set has been used for geometry optimizations and frequency calculations in studies of tolyl radical reactions. osti.gov The choice of functional is critical, and benchmark studies are often performed to select the most accurate one for a particular reaction type. up.pt

Modeling Isotopic Fractionation in Chemical Processes

Isotopic fractionation describes the partitioning of isotopes between two substances or phases. frontiersin.org In chemical reactions, this fractionation is a direct consequence of the kinetic isotope effect. unam.mx The heavier isotope, deuterium, generally forms stronger bonds, leading to a higher activation energy for bond cleavage and thus a slower reaction rate compared to its hydrogen counterpart. baranlab.orgwikipedia.org

Modeling isotopic fractionation provides insights into reaction mechanisms and the nature of the transition state. osti.govgmu.edu The magnitude of the KIE, expressed as the ratio of the rate constants (kH/kD), can indicate whether a C-H (or N-H) bond is broken in the rate-determining step of a reaction. wikipedia.orggmu.edu

The use of this compound allows for the direct measurement and modeling of these effects. For example, in studies of atmospheric aerosols, the isotopic composition of carbon has been used to differentiate between sources and understand fractionation between gas and aerosol phases. cas.cz While this study focused on carbon isotopes, the principles are directly applicable to hydrogen/deuterium fractionation.

Theoretical models for isotopic fractionation often rely on statistical mechanics and the principles of transition state theory. geochemicalperspectivesletters.org These models use the vibrational frequencies obtained from DFT calculations to predict the extent of isotopic fractionation. geochemicalperspectivesletters.org By comparing the modeled fractionation with experimental data, researchers can validate their proposed reaction mechanisms.

Table 1: Key Concepts in Mechanistic and Kinetic Investigations

| Term | Description |

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov |

| Kinetic Isotope Effect (KIE) | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. unam.mxwikipedia.org |

| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have, which is a consequence of its wave-like nature. The ZPE is dependent on the mass of the atoms in the molecule. baranlab.org |

| Potential Energy Surface (PES) | A mathematical or graphical representation of the energy of a molecule or system of molecules as a function of its geometry. osti.gov |

| Isotopic Fractionation | The relative partitioning of isotopes between two coexisting phases or chemical species. frontiersin.orgcas.cz |

Environmental Fate and Degradation Research Involving Deuterated Toluidines

Investigation of Photodegradation Pathways and Kinetics

Photodegradation is a significant process that affects the persistence of aromatic amines in the environment when exposed to sunlight. chalcogen.ronih.gov The stability of these compounds under light exposure is a key factor in their environmental fate.

Upon exposure to air and light, o-toluidine (B26562), the non-deuterated analogue of 2-Toluidine-d7, is known to darken, turning from a colorless or light yellow liquid to a reddish-brown color, indicating its instability and reactivity under these conditions. nih.govwho.intatamanchemicals.com Studies on the photodegradation of similar compounds, like Toluidine Blue O, show that visible light irradiation in the presence of oxygen leads to decomposition. cuny.edu The process often follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.gov

The wavelength of light plays a crucial role. For some aromatic compounds, the UV portion of the spectrum (specifically 180–334 nm) is the primary driver of photodegradation. nih.gov Research on the photocatalytic degradation of toluene (B28343), a related aromatic compound, has shown that both UV and solar irradiation can effectively degrade the substance, with kinetics varying based on the specific photocatalyst used. acs.org In studies of other aromatic amines, deuterated standards are used to assist in the structural elucidation of photoproducts, highlighting their utility in understanding these complex reactions. nih.gov The substitution of hydrogen with deuterium (B1214612) can introduce a kinetic isotope effect, potentially slowing down degradation reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. prolynxinc.com

Interactive Data Table: Factors Influencing Photodegradation of Aromatic Compounds

The photodegradation of aromatic compounds like toluidine results in the formation of various transformation products. The process often involves the generation of highly reactive species like hydroxyl radicals (•OH), which attack the aromatic ring or the methyl group. chalcogen.roresearchgate.net For toluene, photodegradation leads to a variety of adsorbed aromatic species, including benzoic acid, hydroquinone, benzylic alcohol, benzaldehyde, and cresols. acs.org The specific products formed can depend on the photocatalyst and reaction conditions. acs.org

In the case of Toluidine Blue O, photo-oxidative demethylation is a key pathway, leading to the formation of mono- and double-demethylated products. cuny.edu For o-toluidine specifically, a proposed photodegradation pathway under solar light involves several intermediate by-products. researchgate.net The use of deuterated standards, such as this compound, is instrumental in identifying these transient and stable photoproducts using advanced analytical techniques like high-resolution mass spectrometry (HRMS). nih.govnih.gov By tracing the deuterium label, researchers can distinguish true transformation products from background environmental contaminants. nih.gov

Influence of Light Exposure on Labeled Toluidine Stability

Studies on Biodegradation Mechanisms in Environmental Compartments

Biodegradation is a key environmental fate process for o-toluidine and other aromatic amines. nih.govimrpress.com These processes are primarily driven by microbial activity in soil and water.

Aromatic amines can serve as a sole source of carbon and energy for various bacteria. nih.govavestia.com The microbial transformation of pesticides and other industrial chemicals is a known source of aromatic amines in soil. nih.gov The general mechanism of bacterial degradation of monocyclic aromatic amines proceeds with the release of ammonia, followed by the cleavage of the aromatic ring. nih.gov For instance, many bacteria degrade anthranilate via the catechol pathway. nih.gov

While specific studies on the microbial degradation of this compound are not abundant, the principles derived from its non-labeled counterpart are applicable. Research has demonstrated that microorganisms can effectively decompose aniline (B41778), a related aromatic amine, in soil, and this process can be enhanced by the addition of mineral fertilizers or other organic substrates. avestia.com The use of stable isotope-labeled compounds is a powerful method for studying these degradation pathways in complex environments. A technique known as Stable Isotope-Assisted Metabolomics (SIAM), particularly using 2H-labeled compounds, allows for the global tracking of transformation products in environmental samples, helping to elucidate the metabolic pathways involved. nih.gov

The environmental distribution of a chemical is governed by its physical and chemical properties, which determine its partitioning between air, water, and soil. copernicus.org For o-toluidine, an equilibrium model estimated its distribution to be approximately 14.5% to air, 83.3% to water, 0.4% to soil, and 1.9% to sediment. who.int

Soil: o-Toluidine is expected to have high mobility in soil based on measured soil organic carbon-water (B12546825) partitioning coefficient (Koc) values ranging from 40 to 250. nih.gov However, its pKa of 4.44 indicates that it will exist partially in its protonated (cationic) form in the environment. nih.gov Cations tend to adsorb more strongly to soils containing organic carbon and clay than their neutral counterparts, which can reduce mobility. nih.govimrpress.com Aromatic amines can interact with soils and sediments through hydrophobic partitioning, covalent binding, and cation exchange. imrpress.comepa.gov

Water: Due to its relatively high water solubility, o-toluidine is likely to be found primarily in the hydrosphere if released into the environment, enabling it to permeate through soil and potentially contaminate groundwater. fishersci.comacs.org Volatilization from water surfaces is also an expected fate process, with estimated half-lives of 19 days for a model river and 140 days for a model lake. nih.gov

Air: Volatilization from moist soil surfaces is considered an important fate process for the neutral form of o-toluidine. nih.gov

Interactive Data Table: Environmental Partitioning and Properties of o-Toluidine

Microbial Degradation of Deuterated Aromatic Amines

Tracing Environmental Transformation Products Using Labeled Standards

Identifying the transformation products (TPs) of contaminants in the environment is a significant challenge due to the complexity of environmental samples and the lack of commercial standards for these novel compounds. acs.org Stable isotope labeling is a powerful solution to this problem. symeres.comnih.gov By introducing a known mass shift, the deuterium atoms in this compound make it and its subsequent degradation products distinguishable from the complex background matrix in mass spectrometry analysis. nih.gov

This approach, often called Stable Isotope-Assisted Metabolomics (SIAM), has been successfully used to track the TPs of environmental contaminants. nih.gov For example, a 2H-SIAM pipeline was developed to study pyrene (B120774) degradation in soil, successfully identifying 52 features related to its transformation, including 5 previously unreported TPs. nih.gov Similarly, deuterated analogues have been used to help identify the photoproducts of pesticides like acetochlor. nih.gov This methodology allows researchers to confirm the environmental relevance of degradation pathways observed in the laboratory and to discover new, previously undocumented TPs, which is crucial for a comprehensive risk assessment of the parent compound. acs.orgresearchgate.net

Metabolic Tracing Studies with 2 Toluidine D7

Elucidation of Metabolic Pathways in Experimental Biological Systems

The introduction of 2-Toluidine-d7 into experimental biological systems enables the precise mapping of its metabolic journey. The deuterium (B1214612) label acts as a unique signature, allowing for the unambiguous identification of metabolites derived from the parent compound.

In Vitro and In Vivo (Non-Clinical Animal Models) Biotransformation Studies

Biotransformation studies, conducted both in vitro using systems like liver microsomes and hepatocytes, and in vivo in non-clinical animal models, are crucial for understanding how 2-toluidine is processed in the body. researchgate.net In vivo studies in male F344 rats using a radiolabeled form of o-toluidine (B26562) have shown that the major metabolic pathways include N-acetylation and hydroxylation at the 4-position, with minor routes being hydroxylation at the 6-position and oxidation of the methyl group. iarc.fr These studies help predict the metabolic fate in humans and assess potential toxicity. In vitro systems provide a controlled environment to investigate specific enzymatic reactions and can reliably predict primary phase I metabolites. researchgate.net For instance, studies with rat liver microsomes have been used to examine the activity of various cytochrome P-450 enzymes in the metabolism of aromatic amines. iarc.frunam.mx

Identification of Deuterium-Labeled Metabolites

A key advantage of using this compound is the ability to specifically identify its metabolites. Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to separate and detect these deuterated compounds. jst.go.jp Chemical isotope labeling coupled with LC-MS has been developed as an effective method for identifying amine metabolites. acs.org The deuterium atoms increase the mass of the metabolites by a known amount, making them easily distinguishable from the endogenous metabolic background. This has been instrumental in identifying various transformation products, including hydroxylated and N-acetylated derivatives. iarc.fr The ability to track these specific metabolites provides a clearer picture of the biotransformation cascade.

Application in Pharmacokinetic Research as a Tracer Compound

Pharmacokinetics, the study of how an organism affects a drug, involves four main processes: absorption, distribution, metabolism, and excretion (ADME). genomind.comresearchgate.netyoutube.com this compound is an invaluable tool in this field, allowing for precise tracking of the compound's journey through a model organism.

Absorption, Distribution, and Excretion Dynamics in Model Organisms

By administering this compound to model organisms, researchers can monitor its concentration in various tissues and fluids over time. This provides detailed information on how quickly it is absorbed into the bloodstream, where it is distributed throughout the body, and how it is ultimately eliminated, primarily through urine. genomind.comyoutube.compocketdentistry.com Studies on o-toluidine in rats have shown that over 75% of the administered dose is excreted in the urine within 48 hours. iarc.fr This data is critical for understanding the compound's bioavailability and potential for accumulation in specific organs.

Isotopic Tracking in Systems Biology and Foodomics Research

The application of stable isotope tracers like this compound extends to the broader fields of systems biology and foodomics. sciepub.com In systems biology, isotopic labeling helps to understand complex biological networks and how they are perturbed by external compounds. nih.govbiorxiv.org Foodomics utilizes these techniques to trace the metabolism of food components and contaminants, providing insights into food safety and quality. sciepub.com The use of deuterated compounds in this context allows for the precise tracking of metabolic pathways and fluxes in response to dietary inputs. mdpi.comnih.gov

Enzymatic Deconjugation Methodologies in Metabolite Analysis

During metabolism, compounds like 2-toluidine are often conjugated with molecules such as glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. youtube.com To analyze the original metabolite, these conjugates must first be broken down, a process known as deconjugation.

Enzymatic deconjugation is a common method used in metabolite analysis. jst.go.jp Enzymes like β-glucuronidase and arylsulfatase are used to specifically cleave the glucuronide and sulfate conjugates, respectively. nih.govunlp.edu.arnih.gov This releases the free metabolites, allowing for their accurate quantification by analytical methods like LC-MS. jst.go.jpnih.gov This step is crucial for obtaining a complete profile of all the metabolic products of 2-toluidine. jst.go.jpnih.gov

| Enzyme Used | Purpose in Metabolite Analysis | Reference |

| β-glucuronidase | Cleaves glucuronide conjugates to release the parent metabolite for analysis. | jst.go.jpnih.govunlp.edu.arnih.gov |

| Arylsulfatase | Cleaves sulfate conjugates to release the parent metabolite for analysis. | jst.go.jpnih.govunlp.edu.arnih.gov |

Advanced Spectroscopic and Computational Elucidation of Deuterated Toluidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is an indispensable technique for determining molecular structure and probing dynamic processes in solution. For isotopically labeled compounds like 2-Toluidine-d7, specific NMR methods are particularly revealing.

Deuterium (B1214612) (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule, making it the definitive method for confirming the success of deuteration and mapping the specific sites of isotopic labeling. blogspot.com The ²H-NMR spectrum of this compound is expected to show distinct signals corresponding to the different chemical environments of the deuterium atoms.

When acquiring a ²H-NMR spectrum, the sample is typically dissolved in a standard protonated solvent. blogspot.com Unlike ¹H-NMR, the spectrometer's lock is turned off as no deuterated solvent is used for the lock signal. blogspot.com The chemical shift scale for ²H is identical to that of ¹H, allowing for direct comparison. blogspot.com

For this compound, the spectrum would feature two main regions of interest:

Aromatic Region: Signals corresponding to the four deuterium atoms on the aromatic ring.

Aliphatic Region: A signal corresponding to the three deuterium atoms of the methyl (-CD₃) group.

The presence and integration of these peaks confirm the isotopic distribution. The high degree of deuteration (d7) means that proton signals in a standard ¹H-NMR would be virtually absent, except for the two hydrogens on the amine group (-NH₂), confirming the isotopic purity. Similar studies on related compounds like aniline-d7 (B85245) have successfully used this method to confirm the position and extent of deuteration. rsc.org

Table 1: Expected ²H-NMR Data for this compound This table presents theoretical data based on the principles of NMR spectroscopy.

| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic deuterons (Ar-D) | ~6.5 - 7.5 | Multiple broad signals | 4D |

| Methyl deuterons (-CD₃) | ~2.0 - 2.5 | Broad singlet | 3D |

While one-dimensional NMR provides primary structural data, advanced multi-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are required to investigate the three-dimensional conformation of molecules. nih.gov Conformational analysis of this compound would focus on the rotational barrier around the C-N bond and the spatial orientation of the amine and methyl groups.

A 2D NOESY experiment detects through-space interactions between nuclei that are close to each other (typically <5 Å), regardless of whether they are connected by bonds. nih.govunlp.edu.ar In this compound, NOESY could be used to probe the proximity between the amine protons (-NH₂) and the protons of the methyl group (-CH₃ in a partially deuterated analogue or residual protons). The presence or absence of NOE cross-peaks would provide evidence for preferred rotational conformations (rotamers). nih.gov

Furthermore, Exchange Spectroscopy (EXSY) can be employed to study dynamic processes, such as the slow rotation around the N-C(O) bond in related amide structures, which allows for the differentiation of E/Z conformers. unlp.edu.ar For this compound, EXSY could reveal if there is a slow exchange between different conformations on the NMR timescale. Although specific multi-dimensional NMR studies on this compound are not widely published, the principles established in studies of other complex molecules demonstrate the potential of these techniques to elucidate its conformational preferences in solution. nih.govresearchgate.net

Deuterium NMR (D-NMR) for Isotopic Distribution Mapping

Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Purity

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for studying its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's molecular formula. fudan.edu.cn For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ²H, ¹⁴N).

The expected monoisotopic mass of this compound (C₇H₂D₇N) is 114.117436513 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) would serve as definitive confirmation of the molecular formula. fudan.edu.cn This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Molecular Formula and Mass Data for this compound This table contains computed data for the specified compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₂D₇N | - |

| Nominal Mass | 114 u | - |

| Monoisotopic Mass | 114.117436513 Da | nih.gov |

Electron Ionization Mass Spectrometry (EI-MS) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. Comparing the mass spectrum of this compound with that of its non-deuterated counterpart, o-toluidine (B26562), allows for the confirmation of deuterium positions and the elucidation of fragmentation pathways. scielo.br

The mass spectrum of o-toluidine (MW=107) shows a prominent molecular ion peak at m/z 107. nist.gov Key fragments arise from the loss of a hydrogen atom (M-1, m/z 106) and the loss of a methyl radical (M-15, m/z 92). nist.govcdnsciencepub.com

For this compound (MW=114), the fragmentation pattern would be expected to show predictable shifts:

Molecular Ion (M⁺·): The molecular ion peak would appear at m/z 114.

Loss of a Deuterium Radical ([M-D]⁺): A peak at m/z 112, corresponding to the loss of a deuterium atom from the aromatic ring or methyl group.

Loss of a Deuterated Methyl Radical ([M-CD₃]⁺): A significant peak at m/z 96, resulting from the loss of the -CD₃ group (a loss of 18 amu). This is a clear indicator that the methyl group is fully deuterated.

Ring Expansion and Rearrangement: Like toluene (B28343) and other alkylated aromatics, the molecular ion can undergo ring expansion to a tropylium-like structure prior to fragmentation. cdnsciencepub.comresearchgate.net The use of deuterium labeling is critical for tracking these complex rearrangement processes. scielo.br

The analysis of these characteristic fragments and their mass shifts relative to the unlabeled compound provides conclusive evidence for the location and number of deuterium atoms.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Vibrational Spectroscopy (e.g., FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. fudan.edu.cn The resulting spectrum is a unique "fingerprint" that is highly sensitive to molecular structure.

In this compound, the substitution of hydrogen with deuterium has a pronounced effect on the vibrational frequencies. According to Hooke's Law, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is twice as heavy as hydrogen, the stretching frequencies for C-D and N-D bonds are significantly lower than those for C-H and N-H bonds. This isotopic shift is a key feature in the vibrational spectrum of this compound.

Key expected vibrational modes include:

N-H Stretching: The N-H bonds of the primary amine group will show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. pg.edu.pl

C-D Stretching (Aromatic and Aliphatic): The C-D stretches of the deuterated aromatic ring and methyl group are expected to appear around 2100-2300 cm⁻¹, a significant shift from the ~2850-3100 cm⁻¹ region for C-H stretches. spectroscopyonline.com

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically occur in the 1450-1600 cm⁻¹ region. pg.edu.pl

Raman spectroscopy is complementary to FTIR. fudan.edu.cn While FTIR is more sensitive to polar bonds like N-H, Raman spectroscopy is particularly effective for analyzing the non-polar C=C and C-C bonds of the aromatic ring, providing a complete vibrational profile. horiba.com Computational methods, such as Density Functional Theory (DFT), can be used to simulate and assign the vibrational spectra with high accuracy.

Table 3: Principal Expected Vibrational Modes for this compound This table presents expected wavenumber ranges based on established principles of vibrational spectroscopy.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR/Raman |

| C-D Aromatic Stretch | 2200 - 2300 | FTIR/Raman |

| C-D Aliphatic Stretch (-CD₃) | 2100 - 2250 | FTIR/Raman |

| C=C Aromatic Ring Stretch | 1450 - 1600 | FTIR/Raman |

| N-H Bend (Scissoring) | 1590 - 1650 | FTIR |

| C-N Stretch | 1250 - 1360 | FTIR/Raman |

| C-D Bend | 900 - 1200 | FTIR |

Quantum Chemical Calculations for Prediction and Interpretation of Spectroscopic Data

Quantum chemical calculations have become an indispensable tool in modern chemistry for the elucidation of molecular structure and the interpretation of complex spectroscopic data. For isotopically labeled compounds such as this compound, these computational methods provide a powerful framework for predicting spectroscopic properties and assigning experimental spectra with a high degree of confidence. By modeling the molecule at an electronic level, quantum calculations can predict vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions, offering insights that are often difficult to obtain from experimental data alone.

The primary method employed for these predictions is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. unn.edu.ng Methodologies such as DFT and time-dependent DFT (TD-DFT) are routinely used to simulate infrared (IR), Raman, NMR, and ultraviolet-visible (UV-Vis) spectra. mdpi.com The geometry of the this compound molecule is first optimized to find its most stable conformation (lowest energy state). Following this, specific calculations are performed to obtain the desired spectroscopic parameters. For these calculations, functionals like B3LYP or B3PW91 combined with Pople-style basis sets, such as 6-311++G(d,p), are commonly chosen for their reliability in reproducing experimental results for a wide range of organic molecules. ukm.myresearchgate.net

Vibrational Spectra Prediction (IR and Raman)

The vibrational frequencies of this compound are calculated using DFT. After the molecular geometry is optimized, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of harmonic vibrational frequencies and their corresponding normal modes. Each mode represents a specific collective motion of the atoms, such as stretching, bending, or torsional vibrations.

For this compound, the presence of seven deuterium atoms significantly alters the vibrational spectrum compared to its non-deuterated counterpart, o-toluidine. The heavier mass of deuterium (²H) compared to protium (B1232500) (¹H) causes vibrations involving these atoms (C-D and N-D bonds) to appear at lower frequencies. This isotopic shift is a key feature that can be precisely predicted by calculations and used to make unambiguous assignments in experimental spectra. For instance, aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ range, whereas C-D stretches are expected around 2200–2300 cm⁻¹. Similarly, N-H stretching vibrations in amines (around 3300-3500 cm⁻¹) shift to the 2400-2600 cm⁻¹ region for N-D bonds.

Due to approximations in the theoretical models (e.g., the harmonic approximation), calculated vibrational frequencies are often systematically higher than experimental values. To improve agreement, they are typically multiplied by an empirical scaling factor, which depends on the specific DFT functional and basis set used. researchgate.net

Below is an illustrative table of expected calculated vibrational frequencies for key modes in this compound.

| Vibrational Mode | Expected Scaled Frequency Range (cm⁻¹) | Comments |

| N-D Asymmetric Stretch | ~2580 | Corresponds to the N-H asymmetric stretch in o-toluidine (~3490 cm⁻¹). The shift to lower frequency is due to the heavier mass of deuterium. |

| N-D Symmetric Stretch | ~2470 | Corresponds to the N-H symmetric stretch in o-toluidine (~3400 cm⁻¹). |

| Aromatic C-D Stretches | 2250 - 2300 | Replaces the aromatic C-H stretches found at >3000 cm⁻¹ in the non-deuterated compound. |

| Methyl C-D₃ Stretches | 2100 - 2250 | Replaces the methyl C-H stretches (~2900-3000 cm⁻¹). The specific modes are symmetric and asymmetric stretches of the CD₃ group. |

| C-N Stretch | 1250 - 1300 | This mode is less affected by deuteration of the ring and amino group but may show minor shifts due to coupling with other vibrations. |

| Aromatic Ring C-C Stretches | 1400 - 1600 | These fundamental ring vibrations are characteristic of the benzene (B151609) skeleton and are only slightly perturbed by deuteration. |

| N-D₂ Scissoring (Bending) | 1150 - 1200 | Corresponds to the N-H₂ scissoring mode, which is shifted from ~1620 cm⁻¹. |

This table is illustrative. Frequencies are estimated based on typical isotopic shifts observed for aromatic amines and DFT calculations on similar molecules.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. This calculation is typically performed using the DFT-optimized geometry. The GIAO method effectively solves the issue of the gauge-dependence of the magnetic vector potential.

The calculated absolute shielding values (σ) for each nucleus are then converted into chemical shifts (δ) relative to a reference compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:

δ = σ_ref - σ_calc

where σ_ref is the shielding constant of the reference compound calculated at the same level of theory.

For this compound, the ¹³C NMR spectrum would be the most informative, as all proton positions are deuterated. The calculations would predict the chemical shifts for the seven distinct carbon atoms in the molecule. The electronic effect of deuterium on ¹³C chemical shifts is typically small but can be accurately modeled. The ¹H NMR spectrum would be silent, except for potential residual protio-impurities.

An illustrative table of predicted ¹³C NMR chemical shifts for this compound is provided below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Comments |

| C1 (C-CD₃) | ~128.5 | The chemical shift is influenced by the attached methyl group. |

| C2 (C-ND₂) | ~145.0 | Directly attached to the electron-donating amino group, resulting in a downfield shift. |

| C3 | ~118.0 | Ortho to the amino group, shielded. |

| C4 | ~127.0 | Meta to the amino group. |

| C5 | ~115.0 | Para to the amino group, strongly shielded. |

| C6 | ~130.0 | Meta to the amino group. |

| -CD₃ | ~17.0 | Typical chemical shift for a methyl group attached to an aromatic ring, with minor isotopic effects considered. |

This table is illustrative. Chemical shifts are based on DFT-GIAO calculations for o-toluidine with estimated adjustments for deuteration. ukm.my

Electronic Spectra Prediction (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. mdpi.comehu.eus It is used to determine the energies of electronic transitions from the ground state (S₀) to various excited states (S₁, S₂, etc.). These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

The TD-DFT calculation also provides the oscillator strength (f) for each transition, which is a measure of its intensity. Transitions with high oscillator strengths are expected to be prominent in the experimental spectrum, while those with near-zero strength are considered "forbidden" and are typically not observed. The analysis of the molecular orbitals involved in the main transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) helps in characterizing the nature of the electronic transition, such as a π → π* or n → π* transition. doi.org

For this compound, the UV-Vis spectrum is expected to be very similar to that of o-toluidine, as deuteration has a negligible effect on electronic transition energies. The spectrum is typically characterized by two main absorption bands characteristic of the aniline (B41778) chromophore.

A representative table of TD-DFT results for this compound is shown below.

| Transition | Calculated Energy (eV) | Calculated λ_max (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~4.35 | ~285 | 0.045 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~5.25 | ~236 | 0.150 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~5.80 | ~214 | 0.350 | HOMO → LUMO+1 (π → π*) |

This table is illustrative and based on typical TD-DFT/B3LYP results for o-toluidine in a non-polar solvent. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Toluidine D7

Development of Novel Synthetic Routes for Advanced Deuteration

The synthesis of deuterated compounds is a critical aspect that underpins their application in various scientific fields. resolvemass.ca While existing methods for producing 2-Toluidine-d7 are established, future research should focus on developing more efficient, selective, and sustainable synthetic routes.

Current methodologies for deuterating aromatic compounds often involve hydrogen-deuterium exchange reactions using deuterium (B1214612) oxide (D2O) or metal catalysts. resolvemass.cachemistryviews.org However, these methods can sometimes be time-consuming, result in incomplete deuteration, or require harsh reaction conditions. europa.eusci-hub.se For instance, traditional H-D exchange reactions with D2O under high temperature and pressure present challenges in scaling up production and can have lower heating and cooling efficiency. tn-sanso.co.jp

Future research should explore innovative approaches such as:

Flow Synthesis Methods: Utilizing technologies like microwave-assisted flow reactors can significantly improve reaction efficiency and throughput for deuterated aromatic compounds. tn-sanso.co.jp This method allows for a continuous process, reducing reaction times and potentially lowering the cost of production. tn-sanso.co.jp

Advanced Catalytic Systems: Investigating novel catalysts, including manganese-based catalysts, could lead to more selective and efficient ortho-deuteration of aromatic amines. chemistryviews.org The development of metal-free catalytic systems also presents a promising avenue for greener and more cost-effective synthesis. nih.govacs.org

Divergent Synthesis Strategies: Creating versatile, metal-free methods for the selective deuteration of amines at specific positions (α and/or β) would provide greater control over the final product and expand the toolkit for synthesizing a wider range of deuterated compounds. nih.gov

Expanding Applications in Emerging Analytical Techniques and Methodologies

This compound, as a deuterated internal standard, plays a crucial role in enhancing the accuracy and precision of quantitative analysis, particularly in mass spectrometry. clearsynth.comwisdomlib.orgaptochem.com Its use helps to compensate for variations in sample extraction, injection, chromatography, and ionization. cerilliant.comscioninstruments.com Future research should aim to expand its application in a wider array of advanced analytical techniques.

Emerging areas where this compound could be instrumental include:

High-Resolution Mass Spectrometry (HRMS): The high isotopic purity of this compound is advantageous in HRMS applications, where precise mass measurements are critical for compound identification and quantification.

Imaging Mass Spectrometry: The use of deuterated standards in imaging mass spectrometry could provide more accurate spatial distribution information of analytes within tissue samples. mdpi.com

Advanced Chromatographic Methods: Coupling this compound with advanced separation techniques like multidimensional liquid chromatography (LC-LC) and supercritical fluid chromatography (SFC) could enable the analysis of highly complex mixtures with improved resolution and sensitivity.

Integration with Multi-Omics Approaches for Comprehensive Pathway Analysis